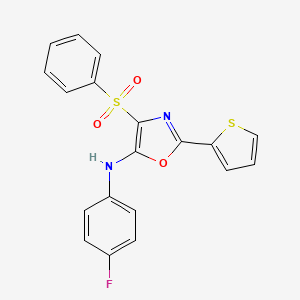

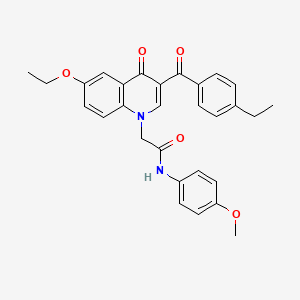

2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the compound, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

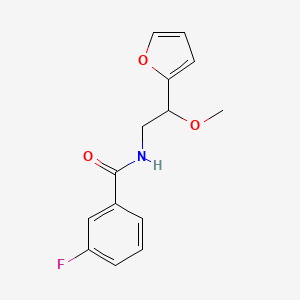

The molecular structure of this compound is complex, involving a piperazine ring attached to a 2-fluorophenyl group and a benzenesulfonamide group. The piperazine ring is a six-membered ring containing two nitrogen atoms, while the 2-fluorophenyl group is a phenyl ring with a fluorine atom at the 2-position .

Chemical Reactions Analysis

The key step in the synthesis of piperazine derivatives involves aza-Michael addition between a diamine and an in situ generated sulfonium salt . This reaction forms the piperazine ring, which is then further functionalized to produce the final compound.

科学的研究の応用

Carbonic Anhydrase Inhibition and Anticonvulsant Action

- Carbonic Anhydrase Inhibition : A study reported the synthesis of novel benzenesulfonamide derivatives, which acted as effective inhibitors of human carbonic anhydrase (CA) isozymes. These compounds showed potential in treating conditions related to the overactivity of CA isozymes, such as glaucoma and epilepsy. Some derivatives demonstrated anticonvulsant activity in animal models, indicating their potential use in seizure management (Mishra et al., 2017).

Synthesis and Pharmacological Assessment

- Catalytic Enantioselective Synthesis : Another study focused on the synthesis of a compound structurally related to "2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide". This research highlighted a promising candidate for treating cocaine abuse, showcasing the compound's synthesis and its potential therapeutic application (Forrat et al., 2007).

Anticancer Applications

- Tumor-Associated Carbonic Anhydrase Inhibitors : Further research into benzenesulfonamide derivatives revealed their inhibitory activity against tumor-associated carbonic anhydrase isoforms, such as CA IX and XII. These findings suggest the potential for these compounds in cancer treatment, particularly in targeting tumor growth and metastasis (Congiu et al., 2015).

Neuropharmacology

- Serotonin Receptor Antagonism : A specific derivative, SB-399885, was identified as a potent and selective antagonist of the 5-HT6 receptor, demonstrating cognitive-enhancing properties in animal models. This research suggests potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

作用機序

Target of Action

Compounds with similar structures, such as piperazine derivatives, are known to exhibit a wide range of biological and pharmaceutical activity .

Mode of Action

It’s worth noting that piperazine derivatives have been reported to interact with various targets, leading to diverse biological effects .

Biochemical Pathways

It’s known that piperazine derivatives can influence various biochemical pathways, depending on their specific targets .

Result of Action

Compounds with similar structures have been reported to exhibit various biological effects, depending on their specific targets .

特性

IUPAC Name |

2-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN3O2S/c19-15-5-1-4-8-18(15)26(24,25)21-9-10-22-11-13-23(14-12-22)17-7-3-2-6-16(17)20/h1-8,21H,9-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYNCSFTMLCAED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

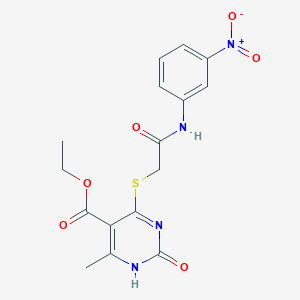

![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)

![N-[(2,4-Dichlorophenyl)methyl]-2-[1-[(2,4-difluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]acetamide](/img/no-structure.png)

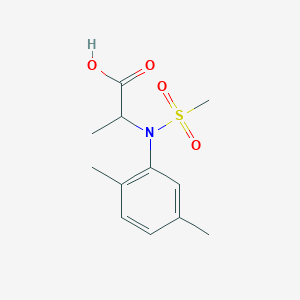

![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)

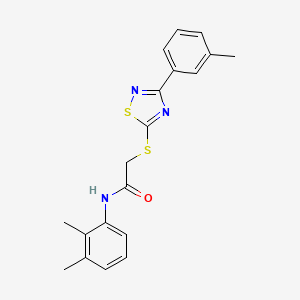

![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)